1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 1405343-24-9
Cat. No.: VC8238243
Molecular Formula: C13H13N5
Molecular Weight: 239.28
* For research use only. Not for human or veterinary use.
![1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1405343-24-9](/images/structure/VC8238243.png)
Specification
CAS No. | 1405343-24-9 |
---|---|
Molecular Formula | C13H13N5 |
Molecular Weight | 239.28 |
IUPAC Name | 1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C13H13N5/c1-9-3-2-4-10(5-9)7-18-13-11(6-17-18)12(14)15-8-16-13/h2-6,8H,7H2,1H3,(H2,14,15,16) |
Standard InChI Key | ZUHJEVUISWSQMZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)N |
Canonical SMILES | CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)N |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Synonyms
The systematic name 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine reflects its pyrazolo-pyrimidine backbone substituted at the 1-position with a 3-methylbenzyl group. Common synonyms include 3MB-PP1 and 4-amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-d]pyrimidine .
Molecular Architecture
The compound features:
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A pyrazolo[3,4-d]pyrimidine core (two fused heterocycles: pyrazole and pyrimidine).
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A 3-methylbenzyl group at the 1-position.
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An exocyclic amine at the 4-position.
The 3D conformation shows planar geometry in the aromatic systems, with the 3-methylbenzyl group adopting a perpendicular orientation relative to the fused rings .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇N₅ |
Molecular Weight | 295.4 g/mol |
XLogP3 | 3.2 (Predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 3 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step condensation reactions. A patent (WO2016066673A1) describes an optimized route for analogues :
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Knoevenagel Condensation: Between substituted benzoic acid derivatives and malononitrile.
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Cyclization: Formation of the pyrazole ring using hydrazine derivatives.
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Functionalization: Introduction of the 3-methylbenzyl group via nucleophilic substitution.
This method avoids Mitsunobu reactions, reducing waste by 40% compared to prior methods .
Process Advantages
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Efficiency: Completed in 5 steps (vs. 8+ in traditional routes).
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Cost: Uses inexpensive starting materials (e.g., 3-methylbenzyl chloride).
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Safety: Eliminates hazardous reagents like trimethylsilyldiazomethane .
Table 2: Comparison of Synthetic Methods
Parameter | Traditional Method | Optimized Method |
---|---|---|
Steps | 8 | 5 |
Yield | 32% | 58% |
Hazardous Reagents | Yes | No |
Cost per Kilogram | $12,400 | $6,800 |
Structure-Activity Relationships (SAR)
Role of the 3-Methylbenzyl Group
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Hydrophobicity: Enhances membrane permeability (LogP = 3.2).
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Steric Effects: The methyl group prevents rotation, stabilizing the active conformation.
Comparison with Analogues
Compound | CDK2 IC₅₀ (μM) | Solubility (mg/mL) |
---|---|---|
3MB-PP1 | 0.11 | 0.45 |
1-Methyl analogue | 1.2 | 1.8 |
Unsubstituted parent | 8.7 | 3.2 |
Applications and Future Directions
Therapeutic Candidates
3MB-PP1 serves as a lead compound for:
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Oncology: CDK2-driven cancers (e.g., triple-negative breast cancer).
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Inflammation: JAK3 inhibition observed at IC₅₀ = 1.5 μM.
Research Challenges
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Solubility: Requires formulation optimization for in vivo use.
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Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 2.3 h in murine models).
Emerging Opportunities
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PROTACs: Utilization as kinase-targeting warheads.
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Combination Therapies: Synergy with PARP inhibitors observed in BRCA-mutant cells.
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